molecular formula C12H10BrNO2S B1349961 Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate CAS No. 156274-31-6

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

Cat. No.: B1349961
CAS No.: 156274-31-6
M. Wt: 312.18 g/mol
InChI Key: VRCWDZZOUSAXIH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C12H10BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amination: The brominated thiophene is subjected to nucleophilic substitution with an amine to introduce the amino group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Hydrogenated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and amino group play crucial roles in binding interactions, while the thiophene ring provides structural stability and electronic properties.

Comparison with Similar Compounds

  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Comparison: Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions such as cross-coupling and nucleophilic substitution. This makes it a versatile intermediate for the synthesis of diverse compounds. The presence of the amino group also enhances its reactivity and potential for forming hydrogen bonds, making it valuable in medicinal chemistry and materials science.

Biological Activity

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀BrNO₂S
  • Molecular Weight : 312.19 g/mol
  • CAS Number : 156274-31-6

The compound features a thiophene ring with a bromophenyl substituent and an amino group, which contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.25 μg/mLEffective against biofilm formation
Escherichia coli0.22 μg/mLStrong bactericidal activity
Candida albicans>100 μg/mLLimited antifungal activity

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains.

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound demonstrated notable cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Cell LineIC50 (μM)Mechanism of Action
HepG2<25Induction of apoptosis
MCF-7<30Inhibition of cell proliferation
PC-3<35Cell cycle arrest

The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a promising candidate for further development in cancer therapy.

The biological activity of this compound is primarily attributed to its structural features:

  • Amino Group : Enhances nucleophilicity, facilitating interactions with biological targets.
  • Bromophenyl Substituent : Contributes to hydrophobic interactions, potentially improving binding affinity to receptors or enzymes.

Research indicates that the compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Case Study 1: Antimicrobial Efficacy

In a study assessing the effectiveness of various thiophene derivatives, this compound exhibited superior antibacterial properties compared to related compounds. The study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting a mechanism that could enhance treatment outcomes in chronic infections .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's effects on HepG2 and MCF-7 cell lines. Results indicated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. The study also noted morphological changes consistent with apoptosis, reinforcing the compound's potential as an anticancer agent .

Properties

IUPAC Name

methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCWDZZOUSAXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to characterize the structure of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate?

A1: The researchers employed a combination of spectroscopic methods to confirm the structural features of BPTC. These included:

  • Fourier transform infrared (FT-IR) spectroscopy: This technique provided insights into the vibrational modes of the molecule, helping to identify functional groups present. []
  • Raman spectroscopy: Complementary to FT-IR, Raman spectroscopy offered additional information about the vibrational characteristics of BPTC. []
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provided detailed information about the arrangement of atoms within the BPTC molecule, confirming its structural identity. []

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